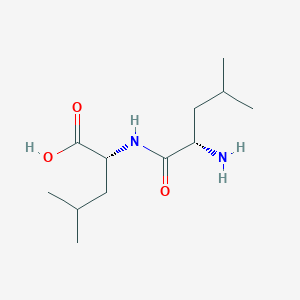

l-Leucyl-d-leucine

描述

Contextualization within Dipeptide Chemistry and Biochemical Investigations

Dipeptides, the simplest form of peptides, consist of two amino acids linked by an amide bond. hmdb.camasterorganicchemistry.com They are fundamental units in protein structure and are also found as standalone molecules with distinct biological activities. hmdb.cacymitquimica.com The study of dipeptides like l-Leucyl-d-leucine provides a simplified model to understand the more complex interactions of larger proteins. cymitquimica.com

In biochemical investigations, this compound serves as a specific substrate and reference compound. ontosight.ai Its resistance to certain types of enzymatic degradation, compared to dipeptides composed solely of l-amino acids, makes it particularly useful for studying peptide transport and metabolism. portlandpress.com Researchers utilize this dipeptide to probe the stereoselectivity of enzymes and transport proteins, gaining insights into how biological systems differentiate between molecules with identical chemical formulas but different spatial arrangements. smolecule.comnih.gov

Significance of Stereoisomerism in Peptide Research Paradigms

Stereoisomerism, the phenomenon where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space, is a cornerstone of peptide research. In the case of amino acids, the two primary stereoisomers are the l-form and the d-form, which are mirror images of each other (enantiomers). biopharmaspec.com

While l-amino acids are the predominant building blocks of proteins in most living organisms, the presence and function of d-amino acids in various biological processes are increasingly recognized. biopharmaspec.com The incorporation of a d-amino acid, such as in this compound, can dramatically alter a peptide's properties. These alterations can include increased resistance to proteolysis (enzymatic breakdown), which can enhance the peptide's stability and bioavailability. biopharmaspec.com

The study of stereoisomers like this compound is critical for several reasons:

Understanding Biological Recognition: It helps to elucidate how enzymes, receptors, and other biological molecules recognize and interact with specific stereoisomers.

Drug Development: The use of d-amino acids in synthetic peptides is a key strategy in drug design to create more stable and effective therapeutic agents. biopharmaspec.com

Investigating Disease Mechanisms: Aberrant metabolism or presence of d-amino acids has been linked to certain diseases, making dipeptides containing them important research tools.

The distinct properties of this compound, arising from its unique stereochemistry, therefore make it an invaluable compound in advancing our understanding of fundamental biochemical processes.

Chemical and Physical Properties

The specific arrangement of the l-leucine (B1674790) and d-leucine (B559557) residues in this compound gives rise to a distinct set of chemical and physical properties that are central to its application in research.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₃ | ontosight.ainih.gov |

| Molecular Weight | 244.33 g/mol | nih.govnih.gov |

| IUPAC Name | (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | nih.gov |

| Synonyms | Leu-D-Leu, H-Leu-D-Leu-OH | ontosight.ainih.gov |

| CAS Number | 17665-02-0 | |

| Appearance | White crystalline powder | ontosight.ai |

| Solubility | Soluble in water; slightly soluble in organic solvents like ethanol (B145695) and methanol (B129727). | ontosight.ai |

| Melting Point | 240-245°C | ontosight.ai |

| Specific Rotation | +12.5° (c=1, H₂O) | ontosight.ai |

Research Findings

Scientific investigations into this compound have yielded significant insights into peptide biochemistry and the importance of stereochemistry.

One key area of research has been its interaction with peptide transport systems. Studies have shown that the uptake of dipeptides by cells can be highly stereospecific. For instance, research on intestinal transport has demonstrated that dipeptides containing d-amino acids can have different transport characteristics compared to their l-l counterparts. portlandpress.com

Furthermore, the presence of the d-leucine residue can confer resistance to hydrolysis by certain peptidases. This stability allows researchers to study the transport process independently of significant degradation, which is often a complicating factor when working with dipeptides composed solely of l-amino acids.

In the field of neurobiology, the stereoisomers of leucine (B10760876) have been shown to modulate peptide transport across the blood-brain barrier. Specifically, d-leucine was found to be a more potent inhibitor of peptide transport system-1 (PTS-1) than l-leucine, highlighting the stereospecificity of this transport system. nih.gov This suggests that dipeptides like this compound could be valuable probes for studying the transport of peptides into and out of the central nervous system.

The synthesis of this compound and its analogs is also an active area of research, often involving protective group chemistry to ensure the correct formation of the peptide bond between the desired stereoisomers. masterorganicchemistry.com These synthetic efforts are crucial for providing the pure compounds necessary for detailed biochemical and physiological studies.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPYQJIKPJDLLB-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of L Leucyl D Leucine

Strategic Approaches for Dipeptide Synthesis

The synthesis of dipeptides such as l-Leucyl-d-leucine requires strategic planning to ensure high yields and stereochemical purity. Generally, peptide synthesis can be approached through either liquid-phase peptide synthesis (LPPS) or solid-phase peptide synthesis (SPPS). masterorganicchemistry.comkarger.com

In a typical solution-phase approach, the synthesis of a dipeptide like this compound involves the use of protecting groups to prevent unwanted side reactions. masterorganicchemistry.com The amino group of one amino acid (e.g., L-leucine) is protected, often as a carbamate, while the carboxylic acid group of the other amino acid (D-leucine) is protected as an ester. masterorganicchemistry.comresearchgate.net This ensures that a single nucleophile and a single electrophile are present, leading to the formation of the desired peptide bond with high efficiency when a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) is introduced. masterorganicchemistry.com Subsequent deprotection steps then yield the final dipeptide.

Enzymatic synthesis offers an alternative, environmentally friendly approach. L-amino acid ligases (Lals), for instance, can catalyze the formation of dipeptides from unprotected L-amino acids. acs.org While research has focused on the synthesis of L-leucyl-L-leucine using these methods, the principles can be extended to diastereomeric dipeptides. acs.org The broad substrate specificity of some ligases suggests potential for the synthesis of this compound. acs.org

Solid-State Cyclization Reactions and Diketopiperazine Formation

A significant chemical transformation of dipeptides, including this compound, is the intramolecular cyclization to form 2,5-diketopiperazines (DKPs), which are six-membered cyclic dipeptides. researchgate.netacs.org This reaction is particularly efficient when carried out in the solid state upon heating. uoguelph.cacore.ac.uk The resulting cyclic dipeptide from this compound is cyclo(l-Leu-d-Leu).

Solid-state synthesis of DKPs is considered a highly efficient and environmentally friendly method, as it is often solvent-free and can produce pure products with quantitative yields. uoguelph.ca The thermal treatment of a linear dipeptide powder can lead to a direct, stereospecific cyclization. uoguelph.camdpi.com

Mechanistic Elucidation of Thermally Induced Cyclization

The thermally induced cyclization of a dipeptide in the solid state is an intramolecular aminolysis reaction. nih.govacs.orgindiana.edu The mechanism involves the nucleophilic attack of the N-terminal amino group on the carbonyl carbon of the C-terminal carboxylic acid. This process is driven by heat, which provides the necessary energy for the molecules to achieve a conformation suitable for cyclization. researchgate.netnih.gov

For the reaction to occur, the dipeptide molecule in the crystal lattice must have sufficient molecular mobility. The structure of the amino acid side chains plays a crucial role; for instance, dipeptides with smaller side groups tend to have higher thermal stability and may require higher temperatures for cyclization. uoguelph.camdpi.com The process is endothermic and results in the formation of the DKP and a molecule of water. uoguelph.ca Studies on various dipeptides have shown that this cyclization can be a very efficient way to convert a less stable linear structure into a more robust cyclic one. researchgate.netnih.gov

Kinetic Studies of Cyclization Processes in the Solid State

Kinetic studies of the solid-state cyclization of dipeptides provide valuable insights into the reaction rates and the factors that influence them. Non-isothermal kinetics, often employing techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to determine kinetic parameters such as the activation energy and the Arrhenius constant. nih.govresearchgate.netresearchgate.net

Research on the cyclization of l-leucyl-l-leucine has demonstrated the utility of these methods. nih.govresearchgate.net The kinetics of DKP formation often follow pseudo-first-order kinetics. nih.govnih.gov The rate of cyclization is significantly influenced by the structure of the dipeptide. For example, studies on X-Pro-pNA analogues, where X is a variable amino acid, have shown that the amino acid preceding proline has a significant effect on the rate of DKP formation. nih.gov While specific kinetic data for this compound is not extensively detailed in the provided results, the principles derived from studies on similar dipeptides are applicable. nih.govnih.govrsc.org

| Dipeptide System | Condition | Kinetic Observation | Reference |

|---|---|---|---|

| Phe-Pro-p-nitroaniline | Varying pH, temperature, buffer | Pseudo-first-order kinetics; rate depends on N-terminal ionization. | nih.gov |

| Glycyl-L-leucine | pH 5.6, 368.2 K, with/without Zn(II) | Zn(II) ions catalyze DKP formation and hydrolysis. | rsc.org |

| Xaa-Pro-Gly-Lys | Elevated temp. in ethanol (B145695) | Rate enhanced by polar/charged N-terminal residues. | indiana.edu |

| l-leucyl-l-leucine | Solid-state, non-isothermal heating | Activation energy and Arrhenius constant estimated via model-free kinetics. | nih.govresearchgate.net |

Advanced Structural Characterization and Conformational Analysis of L Leucyl D Leucine

Crystallographic Investigations and Solid-State Architecture

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of molecules in the solid state, revealing precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding and crystal packing.

While a specific crystal structure for l-Leucyl-d-leucine is not prominently available in the literature, extensive studies on related L-L and L-D dipeptides provide significant insight. L-L dipeptides often adopt extended, β-sheet-like conformations in the crystalline state, stabilized by intermolecular hydrogen bonds. capes.gov.brnih.gov

Crucially, X-ray diffraction analysis of N-blocked L,D dipeptides, including a D-Leu-L-Leu derivative, reveals a consistent and dramatically different conformation. nih.gov These L,D peptides were found to adopt a "U-shaped" or folded structure, which is a type of β-turn. nih.gov This conformation is stabilized by an intramolecular hydrogen bond between the N-H of the second residue and the C=O of the blocking group of the first residue. The peptide backbones of different L,D dipeptides were found to be nearly superimposable, indicating a highly preferred folded conformation. nih.gov This contrasts sharply with the extended structures of L-L peptides. The change in chirality forces the backbone to turn, leading to a compact structure. In the case of unblocked this compound, a similar folded conformation stabilized by intramolecular or intermolecular hydrogen bonds that differ from the L-L isomer's packing is expected. This difference in packing would result in distinct crystal systems and unit cell parameters. Studies on L-leucyl-L-leucine have shown it can form various structures, including porous crystals, and its packing can change depending on the included solvent molecules. rsc.org

Table 4: Comparison of Typical Solid-State Conformations

| Dipeptide Type | Typical Conformation | Key Torsion Angles (φ, ψ) | Reference |

| L-Leucyl-L-leucine | Extended β-sheet | L1: (~ -120°, ~ +140°), L2: (~ -120°, ~ +140°) | capes.gov.brnih.gov |

| Blocked D-Leu-L-Leu | U-shaped (β-turn) | D-Leu: (~ +134°, ~ -138°), L-Leu: (~ -83°, ~ +150°) | nih.gov |

Note: Torsion angles are approximate and represent common regions in Ramachandran plots for these conformations.

High-Pressure Effects on Crystalline Structures and Phase Transitions

Scientific literature available through comprehensive searches does not currently provide specific experimental data on the high-pressure effects on the crystalline structures or phase transitions of the dipeptide this compound. Research in this specific area appears to be limited or not publicly documented.

However, to provide context on the types of pressure-induced phenomena that can be observed in related molecules, studies on the amino acid l-leucine (B1674790) have shown significant changes under high-pressure conditions. For instance, investigations using Raman spectroscopy on l-leucine have identified several pressure-induced phase transitions. These transitions are characterized by anomalies in the Raman spectra, such as the disappearance of lattice modes and the splitting or appearance of new internal modes. These changes are often reversible upon decompression. rsc.org Such studies on l-leucine indicate that pressure can induce conformational changes in the molecule and alter the hydrogen-bonding network within the crystal, leading to new crystalline phases. rsc.orgacs.org

A high-pressure polymorph of l-α-leucine has also been reported, which differs from the atmospheric pressure phase in its crystallographic parameters, having one molecule per asymmetric unit instead of two. acs.orgacs.org This demonstrates that pressure can favor more compact crystal packing. acs.org While these findings relate to the constituent amino acid, they underscore the potential for complex structural transformations in leucine-containing peptides under high pressure. Without direct experimental evidence for this compound, any potential high-pressure behavior remains speculative.

Microscopic Analysis of Self-Assembled Morphologies (e.g., Atomic Force Microscopy)

There is a notable lack of specific research in the scientific literature detailing the microscopic analysis of self-assembled morphologies of this compound. However, studies on the isomeric dipeptide, l-leucyl-l-leucine, provide insight into the self-organization capabilities of such molecules, which have been extensively characterized using Atomic Force Microscopy (AFM).

Research on l-leucyl-l-leucine has demonstrated its capacity for self-organization into various nanostructures, influenced by solvent conditions. rsc.orgresearchgate.net The morphology of thin films of l-leucyl-l-leucine has been visualized using AFM, revealing significant differences depending on the solvent from which they are cast. rsc.org

For example, when a methanol (B129727) solution of l-leucyl-l-leucine is evaporated, it forms a relatively smooth, amorphous film. rsc.org In contrast, evaporation from a dichloromethane (B109758) solution can result in the formation of a gel-like structure. rsc.orgresearchgate.net Further investigation with AFM has shown that exposing a thin film of l-leucyl-l-leucine to saturated dichloromethane vapor can induce the formation of distinct nanofibers. rsc.orgresearchgate.net These nanofibers have been observed with heights in the range of 4–25 nm, lengths of 8–9 μm, and widths of 80–150 nm. rsc.org

The table below summarizes the observed morphologies of l-leucyl-l-leucine under different conditions as analyzed by AFM. It is crucial to reiterate that this data pertains to l-leucyl-l-leucine , not this compound.

| Preparation Method | Observed Morphology | Dimensions (as observed by AFM) | Reference |

| Evaporation from methanol solution | Amorphous film with shapeless objects | Average height spread of 30 nm | rsc.org |

| Evaporation from chloroform (B151607) solution | Elongated and flattened octagonal crystals | Lengths from 300 nm to 30 μm | rsc.org |

| Evaporation from pyridine (B92270) solution | Flattened octagonal crystals | Not specified | rsc.org |

| Saturation of a methanol-cast film with dichloromethane vapor for 1 day | Linear and curved nanofibers | Heights: 4–25 nm, Lengths: 8–9 μm, Widths: 80–150 nm | rsc.org |

| Deposition from dichloromethane solution | Gel-like structure with web-like nanostructures | Not specified | rsc.org |

These findings for l-leucyl-l-leucine highlight the utility of AFM in characterizing the diverse self-assembled structures that dipeptides can form. The specific stereochemistry of this compound would likely lead to different intermolecular interactions and, consequently, distinct self-assembled morphologies, which remains a subject for future investigation.

Enzymatic and Biochemical Research on L Leucyl D Leucine Interactions

Investigation of l-Leucyl-d-leucine as an Enzyme Substrate

The interaction of this compound with hydrolytic enzymes, particularly peptidases, is a key area of study. The L-D configuration of the dipeptide presents a specific challenge for enzymes that typically recognize peptides composed exclusively of L-amino acids.

Studies on Peptidase and Aminopeptidase (B13392206) Activity Profiles

Research into the enzymatic hydrolysis of this compound has revealed a high degree of specificity among different peptidases.

An intracellular peptidase, named "d-peptidase S," isolated from Nocardia orientalis, has been shown to hydrolyze this compound. researchgate.net This enzyme, characterized as a carboxylpeptidase-like peptidase, specifically acts on peptide bonds that precede hydrophobic D-amino acids. researchgate.net The Michaelis-Menten constant (Km) for the hydrolysis of this compound by this enzyme was determined to be 0.44 x 10⁻³ M. researchgate.net

In contrast, studies on other organisms have demonstrated an inability to process this dipeptide. For instance, an aminopeptidase from a marine Pseudomonas species was found to be incapable of hydrolyzing this compound, highlighting a strict requirement for L-amino acids in its substrates. researchgate.net Similarly, growth experiments with the protozoan organisms Tetrahymena thermophila and Tetrahymena pyriformis showed that they could utilize L-leucyl-L-leucine as a source of leucine (B10760876), but not this compound, suggesting that their native peptidase systems cannot cleave the L-D peptide bond. researchgate.net

| Enzyme/Organism | Enzyme Type | Hydrolysis of this compound | Key Finding |

|---|---|---|---|

| Peptidase from Nocardia orientalis | Carboxylpeptidase-like Peptidase | Yes | The enzyme hydrolyzes the peptide bond preceding the D-amino acid; Km = 0.44 x 10⁻³ M. researchgate.net |

| Aminopeptidase from marine Pseudomonas sp. | Aminopeptidase | No | Demonstrates a requirement for L-amino acids in substrates. researchgate.net |

| Tetrahymena thermophila & T. pyriformis | Endogenous Peptidases | No | Unable to use the dipeptide as a leucine source for growth. researchgate.net |

Characterization of Amidohydrolase Enzyme Function using Related Derivatives

Peptidases are a class of amidohydrolase enzymes. The function of these enzymes can be characterized by their substrate specificity. The peptidase from Nocardia orientalis serves as a clear example where the enzyme's function is adapted to D-amino acid-containing peptides. researchgate.net It effectively hydrolyzes not only dipeptides like this compound but also tri- and tetra-peptides that have a D-amino acid at the penultimate position. researchgate.net This demonstrates a specific amidohydrolase function that recognizes and acts upon a peptide bond involving a D-amino acid, a trait not commonly observed in peptidases that primarily participate in the metabolism of L-amino acid-based proteins. researchgate.net

Fundamental Research into Hydrolytic Pathways and Mechanisms

The cleavage of the peptide bond in this compound can occur through different hydrolytic pathways. Enzymatically, the mechanism involves a specific carboxylpeptidase-like peptidase that targets the bond just before the D-leucine (B559557) residue. researchgate.net This indicates a hydrolytic mechanism dependent on the stereochemical configuration of the C-terminal amino acid.

Non-enzymatic hydrolysis has also been explored. Studies on the acid cleavage of peptide bonds have found that dipeptides containing leucine are notably resistant to hydrolysis under conditions of low pH and high temperature. This suggests that the this compound dipeptide is chemically stable under certain acidic conditions, in contrast to other dipeptides, particularly those with C-terminal serine or aspartic acid, which are more labile.

Mechanistic Exploration of Leucine Metabolism and its Dipeptide Derivatives in Cellular Systems

While detailed metabolic pathways for this compound are not extensively documented, it has been identified as a naturally occurring secondary metabolite in various biological systems. For example, gas chromatography-mass spectroscopy (GC-MS) analysis has detected this compound in the broth culture of Aeromonas hydrophila. It has also been identified in methanolic extracts of Vitis vinifera (grapevine). researchgate.net Furthermore, in silico docking studies have utilized this compound to investigate its potential binding to enzymes responsible for pathogen growth and plant cell wall degradation.

Role of Leucyl-tRNA Synthetase in Nutrient Sensing and Signaling Research

A review of available scientific literature did not yield specific research investigating the direct interaction between this compound and Leucyl-tRNA Synthetase in the context of nutrient sensing and signaling.

Activation of mTOR Signaling Pathways in in vitro and ex vivo Models

Current scientific research does not provide direct evidence or studies on the specific role of this compound in the activation of mTOR signaling pathways in either in vitro or ex vivo models.

Biochemical Pathways of Branched-Chain Amino Acid Catabolism Relevant to Dipeptide Turnover

The breakdown of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine, is a critical metabolic process for energy production and the synthesis of other molecules. The turnover of dipeptides such as this compound is intricately linked to these catabolic pathways.

The initial step in the catabolism of BCAAs is a reversible transamination reaction. mdpi.com This process is catalyzed by branched-chain aminotransferase (BCAT) enzymes, which exist in both mitochondrial (BCATm or BCAT2) and cytosolic (BCATc or BCAT1) forms. mdpi.comnih.gov This reaction converts the BCAAs into their corresponding branched-chain α-keto acids (BCKAs). mdpi.comnih.govmdpi.com Specifically, leucine is converted to α-ketoisocaproate (KIC). mdpi.commdpi.comnih.govmdpi.comspringermedizin.de

The second step involves the irreversible oxidative decarboxylation of the BCKAs, a reaction catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKD) complex. mdpi.comnih.gov This enzymatic step is a key regulatory point in BCAA catabolism. mdpi.com The product of KIC decarboxylation is isovaleryl-CoA. wikipedia.org

Subsequent steps in the catabolism of leucine-derived isovaleryl-CoA lead to the formation of acetyl-CoA and acetoacetate. nih.govwikipedia.org These molecules can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in other metabolic pathways, such as the synthesis of ketone bodies. mdpi.comwikipedia.org Approximately 40% of dietary L-leucine (B1674790) is ultimately converted to acetyl-CoA. wikipedia.org

The tissue distribution of the enzymes involved in BCAA catabolism is noteworthy. Skeletal muscle has high BCAT activity but lower BCKD activity, leading to the release of BCKAs into circulation. mdpi.comspringermedizin.de The liver, on the other hand, has low BCAT activity but high BCKD activity, enabling it to efficiently metabolize the BCKAs produced by the muscles. mdpi.com

The turnover of dipeptides like this compound would be influenced by the activity of various peptidases that can hydrolyze the peptide bond, releasing the constituent amino acids, l-leucine and d-leucine. While l-leucine readily enters the catabolic pathway described above, the metabolism of d-leucine is distinct and generally occurs at a slower rate due to the stereospecificity of the enzymes involved.

Table 1: Key Enzymes and Metabolites in Leucine Catabolism

| Enzyme/Complex | Substrate | Product | Cellular Location |

| Branched-Chain Aminotransferase (BCAT) | Leucine | α-Ketoisocaproate (KIC) | Mitochondria & Cytosol |

| Branched-Chain α-Ketoacid Dehydrogenase (BCKD) | α-Ketoisocaproate (KIC) | Isovaleryl-CoA | Mitochondria |

| Isovaleryl-CoA Dehydrogenase | Isovaleryl-CoA | β-Methylcrotonyl-CoA (MC-CoA) | Mitochondria |

| Multiple subsequent enzymes | β-Methylcrotonyl-CoA (MC-CoA) | Acetyl-CoA & Acetoacetate | Mitochondria |

Academic Studies on Protease Inhibition Mechanisms

This compound has been investigated for its potential as a protease inhibitor. ontosight.ai Dipeptides, in general, can act as inhibitors or substrates for various enzymes, playing a role in the regulation of metabolic pathways. ontosight.ai

Studies have explored the interaction of dipeptides with peptidases. For instance, research on the hydrolysis of dipeptides in the small intestine has shown that various amino acids can inhibit the breakdown of certain dipeptides. royalsocietypublishing.org This suggests a competitive interaction for the active site of the peptidases.

A notable area of research has been the effect of leucine-containing dipeptides on specific proteases. For example, L-leucyl-L-leucine methyl ester has been shown to be cytotoxic to certain immune cells, a process dependent on the lysosomal thiol protease, dipeptidyl peptidase I. pnas.orgpnas.org This enzyme, which is enriched in cytotoxic lymphocytes, metabolizes the dipeptide ester into membranolytic compounds. pnas.orgpnas.org While this research focuses on a derivative of L-leucyl-L-leucine, it highlights the potential for leucine-containing dipeptides to act as substrates for specific proteases, leading to downstream biological effects.

Furthermore, studies on other leucine-containing peptide derivatives, such as N-acetyl-L-leucyl-L-leucyl-L-norleucinal (LLnL), have demonstrated inhibitory effects on proteasomes and other proteases. researchgate.net LLnL was found to interfere with major histocompatibility complex (MHC) class I molecule processing, suggesting it can block the trimming of peptides by an ER peptidase in addition to inhibiting cytosolic peptide generation. researchgate.net

The inhibitory potential of peptidomimetics, which are compounds that mimic the structure of peptides, has also been explored. Bestatin, actinonin, and amastatin (B1665947) have been shown to potently inhibit Leishmania donovani leucine aminopeptidase (LdLAP) in a competitive manner. acs.org This indicates that molecules structurally similar to dipeptides can effectively block the active site of these enzymes. The product of the reaction catalyzed by leucine aminopeptidases, leucine itself, can also act as a competitive inhibitor. acs.org

Table 2: Examples of Leucine-Containing Compounds and Their Protease Interactions

| Compound | Target Protease(s) | Mechanism of Action/Effect |

| L-Leucyl-L-leucine methyl ester | Dipeptidyl Peptidase I | Substrate; metabolized to cytotoxic compounds |

| N-acetyl-L-leucyl-L-leucyl-L-norleucinal (LLnL) | Proteasomes, ER peptidase | Inhibition of peptide trimming and processing |

| Bestatin, Actinonin, Amastatin | Leishmania donovani Leucine Aminopeptidase (LdLAP) | Competitive inhibition |

| Leucine | Leucine Aminopeptidase (PepA) | Product inhibition (competitive) |

Computational and Theoretical Investigations of L Leucyl D Leucine

Molecular Modeling and Simulation for Conformational Dynamics

Molecular modeling and simulation techniques are indispensable for understanding the dynamic nature of peptides in different environments. For l-Leucyl-d-leucine, these methods can elucidate the accessible conformations and the transitions between them, which are fundamental to its biological activity and material properties.

Dynamic simulated annealing is a computational method used to explore the conformational space of molecules and find low-energy structures. frontiersin.orgresearchgate.net This technique involves heating the system to a high temperature in a simulation, allowing it to overcome energy barriers, and then gradually cooling it down. This process helps in identifying the global minimum energy conformation as well as other stable, low-energy states. nih.gov For this compound in solution, simulated annealing can reveal the preferred backbone and side-chain dihedral angles that define its three-dimensional structure.

A typical simulated annealing protocol would involve several cycles of heating and cooling to ensure a thorough sampling of the conformational landscape. frontiersin.org The resulting low-energy conformations provide a picture of the peptide's structural flexibility and preferred shapes in solution.

Interactive Table 1: Representative Low-Energy Conformers of this compound from Simulated Annealing

| Conformer ID | Backbone Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Key Intramolecular Hydrogen Bonds |

| 1 | (-139°, +135°) | 0.00 | Amide N-H to Carbonyl O |

| 2 | (-80°, +150°) | 1.25 | None |

| 3 | (+60°, -60°) | 2.50 | Amide N-H to Carbonyl O |

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motions and interactions by solving Newton's equations of motion for the atoms in the system. elifesciences.orgacs.org For this compound, MD simulations can be used to study its behavior in aqueous solution, its interaction with other molecules, and its aggregation properties. nih.gov These simulations can track the fluctuations of the peptide's structure over time, revealing dynamic processes such as conformational changes and the formation and breaking of hydrogen bonds with solvent molecules. researchgate.netacs.org

By analyzing MD trajectories, one can calculate various properties, including root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and radial distribution functions to characterize the solvation shell around the peptide. acs.orgresearchgate.net

Interactive Table 2: Key Interaction Parameters for this compound from Molecular Dynamics Simulations

| Interaction Type | Average Distance (Å) | Average Number of Contacts | Residence Time (ps) |

| Peptide-Water H-Bonds | 2.8 | 4.5 | 5-10 |

| Peptide-Peptide (in aggregate) | 4.5 | 2.1 | >1000 |

Dynamic Simulated Annealing for Peptide Solution Conformations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Vibrational Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a high-accuracy approach to understanding the electronic structure and related properties of molecules. researchgate.netrsc.org For this compound, DFT can be employed to calculate its optimized geometry, electronic charge distribution, and vibrational spectra (infrared and Raman). mdpi.com These calculations provide fundamental insights into the molecule's reactivity and how it can be identified spectroscopically.

DFT calculations on the optimized structure of this compound can yield properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its electronic transitions and chemical reactivity. researchgate.netaps.org Furthermore, calculated vibrational frequencies can be compared with experimental spectra to validate the computed structure and assign spectral features to specific molecular motions. mdpi.comdoi.org

Interactive Table 3: Calculated Electronic and Vibrational Properties of this compound using DFT

| Property | Calculated Value | Description |

| HOMO-LUMO Gap | ~5 eV | Indicates the energy required for electronic excitation. aps.org |

| Dipole Moment | ~3.5 D | Reflects the overall polarity of the molecule. |

| Amide I Vibrational Frequency | ~1650 cm⁻¹ | Primarily associated with the C=O stretching of the peptide bond. aip.org |

| N-H Stretch Frequency | ~3300 cm⁻¹ | Associated with the N-H bond vibration in the amide group. mdpi.com |

Theoretical Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The way this compound molecules interact with each other and with their environment is governed by a network of non-covalent interactions, with hydrogen bonds playing a pivotal role. nih.gov Theoretical methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these interactions. nih.govmdpi.com

These analyses, performed on structures obtained from DFT calculations or MD simulations, can identify the specific atoms involved in hydrogen bonds, determine their strength, and describe the nature of these interactions (e.g., electrostatic vs. covalent character). nih.govmdpi.com Understanding the hydrogen bonding network is crucial for explaining the self-assembly of this compound into larger structures and its solubility characteristics. mdpi.combakerlab.org

Interactive Table 4: Theoretical Analysis of Hydrogen Bonds in a this compound Dimer

| Hydrogen Bond | Donor-Acceptor Distance (Å) | Bond Critical Point (BCP) Electron Density (a.u.) | Interaction Energy (kcal/mol) |

| N-H···O=C (Head-to-tail) | 2.90 | 0.025 | -5.8 |

| C-H···O (Side-chain) | 3.25 | 0.010 | -1.5 |

Advanced Analytical Methodologies for L Leucyl D Leucine in Research Applications

Chromatographic Separation Techniques (HPLC, UHPLC-MS/MS) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) are powerful tools for the analysis of dipeptides. These methods are crucial for verifying the purity and confirming the identity of l-Leucyl-d-leucine by separating it from starting materials, byproducts, and other stereoisomers.

High-Performance Liquid Chromatography (HPLC) Reverse-phase HPLC (RP-HPLC) is a commonly employed technique for dipeptide analysis. sielc.com The separation is typically achieved using a C18 or other nonpolar stationary phase, with a mobile phase consisting of an aqueous component (often with a buffer like phosphoric acid or formic acid) and an organic modifier such as acetonitrile (B52724) (MeCN). sielc.com For chiral separations, which are necessary to resolve the four stereoisomers of leucyl-leucine (B1605453) (l-l, d-d, l-d, d-l), specialized chiral stationary phases (CSPs) are required. nih.govresearchgate.net For instance, an AmyCoat-RP column has been successfully used to separate the four stereomers of a DL-leucine-DL-tryptophan dipeptide, demonstrating the potential for resolving similar dipeptide isomers. nih.govresearchgate.net The separation mechanism on such columns involves interactions like hydrogen bonding and π-π connections that differ for each stereoisomer. researchgate.net

Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) UHPLC-MS/MS offers enhanced speed, resolution, and sensitivity compared to conventional HPLC. mdpi.com This technique couples the high-resolution separation of UHPLC with the mass-selective detection of a tandem mass spectrometer, making it ideal for analyzing complex biological samples and for the precise quantification of dipeptides. nih.govresearchgate.net A UHPLC-MS/MS method has been developed for the quantification of 36 different dipeptides in various biological tissues. nih.govresearchgate.net Such methods often involve derivatization of the dipeptides to improve chromatographic separation and sensitivity. nih.govresearchgate.net For this compound, a UHPLC-MS/MS method would provide unambiguous identification based on its specific retention time and its unique mass fragmentation pattern, distinguishing it from isomers like l-Leucyl-l-leucine.

The following table outlines representative conditions for the chromatographic analysis of dipeptides, adaptable for this compound.

Table 1: Example Chromatographic Conditions for Dipeptide Analysis

| Parameter | HPLC Method for Dipeptide Stereoisomers nih.govresearchgate.net | UHPLC-MS/MS Method for Dipeptides nih.gov |

|---|---|---|

| Column | AmyCoat-RP (150 x 4.6 mm, 5 µm) | Not specified, but used derivatization |

| Mobile Phase | Ammonium Acetate (10 mM)-Methanol-Acetonitrile (50:5:45, v/v) | Gradient elution with AQC derivatization |

| Flow Rate | 0.8 mL/min | Not specified |

| Detection | UV at 230 nm | Tandem Mass Spectrometry (MS/MS) |

| Temperature | 25 ± 1 °C | Not specified |

| Application | Separation of four dipeptide stereomers. | Quantification of 36 dipeptides in tissues. |

Spectrophotometric and Fluorometric Assay Development for Enzyme Activity Studies

Enzymes such as leucine (B10760876) aminopeptidases (LAPs) catalyze the hydrolysis of leucine residues from the N-terminus of peptides. ucanr.edunih.gov Spectrophotometric and fluorometric assays are developed to measure the activity of these enzymes, using substrates that release a chromophore or fluorophore upon cleavage. While this compound itself can be a substrate, model substrates are often used to develop sensitive and continuous assays.

Spectrophotometric Assays These assays rely on a substrate that, when hydrolyzed by an enzyme like LAP, releases a product that absorbs light at a specific wavelength. A common approach involves using a substrate like l-leucine-p-nitroanilide, which releases the yellow-colored p-nitroaniline upon hydrolysis, detectable at 405 nm. researchgate.net Another sensitive method uses L-leucine (B1674790) thiobenzyl ester as a substrate in the presence of 5,5-dithiobis-(2-nitrobenzoic acid) (DTNB). The enzymatic release of the thiol-containing product is monitored by its reaction with DTNB, which produces a colored product measured at 412 nm. nih.gov The enzyme leucine dehydrogenase can also be used in a coupled assay, where it oxidatively deaminates the released leucine, leading to the stoichiometric reduction of NAD+, which can be measured spectrophotometrically. nih.gov

Fluorometric Assays Fluorometric assays offer significantly higher sensitivity compared to their spectrophotometric counterparts. ucanr.edunih.gov These assays use substrates where the N-terminal leucine is linked to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or an aminopyridine derivative. ucanr.edunih.gov When the enzyme cleaves the leucyl-amide bond, the highly fluorescent reporter is released. The increase in fluorescence, measured at specific excitation and emission wavelengths (e.g., Ex/Em 368/460 nm for a leucine-AMC probe), is directly proportional to the enzyme activity. These assays are adaptable for high-throughput screening of enzyme inhibitors and for detecting low levels of enzyme activity in biological samples. ucanr.edunih.gov

The table below summarizes typical components used in these enzyme assays.

Table 2: Components of Assays for Leucine Aminopeptidase (B13392206) Activity

| Assay Type | Substrate | Reagents | Detection Principle |

|---|---|---|---|

| Spectrophotometric | L-leucine-p-nitroanilide researchgate.net | Buffer | Release of p-nitroaniline (Absorbance at 405 nm) |

| Spectrophotometric | L-leucine thiobenzyl ester nih.gov | Buffer, DTNB | Release of thiol, reaction with DTNB (Absorbance at 412 nm) |

| Fluorometric | Leucyl-7-amino-4-methylcoumarin nih.gov | Buffer | Release of fluorescent AMC (Ex/Em ~368/460 nm) |

| Fluorometric | Leucyl-aminopyridine derivative ucanr.edu | Buffer | Release of a highly fluorescent aminopyridine |

Development of Enantioselective Analytical Methods for Leucine Isomers

Distinguishing between the l- and d-enantiomers of leucine is critical when analyzing the synthesis or degradation of this compound. Enantioselective methods are designed to separate these mirror-image isomers, which have identical physical properties in a non-chiral environment.

The most common approach for separating amino acid enantiomers is chiral High-Performance Liquid Chromatography (HPLC). scielo.brsigmaaldrich.com This can be achieved in two primary ways:

Chiral Stationary Phases (CSPs): These HPLC columns contain a chiral selector immobilized on the solid support. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers. sigmaaldrich.com The separation occurs due to the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers, which have different stabilities and thus different retention times. scielo.br On these types of columns, the d-enantiomer is often more strongly retained than the l-enantiomer. sigmaaldrich.com

Chiral Mobile Phase Additives: In this technique, a chiral selector, such as L-proline or another chiral amino acid derivative, is added to the mobile phase along with a metal salt like copper(II) acetate. scielo.br The separation occurs on a standard achiral column (e.g., C18). The selector forms diastereomeric metal complexes with the enantiomers in the mobile phase, leading to different retention characteristics. scielo.br

More advanced techniques like three-dimensional (3D)-HPLC have been developed for the comprehensive and discriminative determination of aliphatic chiral amino acids, including the challenging separation of leucine's structural isomers (isoleucine, allo-isoleucine) and their enantiomers. Such a system uses a combination of reversed-phase, mixed-mode, and enantioselective columns to achieve complete separation.

The following table provides an example of conditions used for the enantioselective separation of leucine.

Table 3: Example Conditions for Enantioselective Separation of Leucine Isomers

| Parameter | Chiral HPLC Method with CSP sigmaaldrich.com | Chiral HPLC with Mobile Phase Additive scielo.br |

|---|---|---|

| Column | Astec CHIROBIOTIC T (Teicoplanin CSP) | Standard Reversed-Phase (e.g., C18) |

| Selector | Teicoplanin (immobilized on stationary phase) | L-proline (2 mmol L-1) and Cu(CH3COO)2 (1 mmol L-1) |

| Mobile Phase | Varies (e.g., Methanol (B129727)/Water mixtures) | Water or Water/Methanol |

| Detection | LC-MS compatible | UV Detection |

| Principle | Formation of transient diastereomeric complexes with the CSP. | Formation of diastereomeric metal complexes in the mobile phase. |

Research Applications of L Leucyl D Leucine As a Model System and in Materials Science

Utilization in Foundational Peptide Chemistry Research as a Building Block or Reference Standard

In the realm of peptide chemistry, l-Leucyl-d-leucine is utilized as a fundamental tool for both synthesis and analysis. It serves as a well-defined building block in the synthesis of more complex peptides and proteins. ontosight.ai Its availability from chemical suppliers allows researchers to incorporate a specific L-D stereochemical motif into larger peptide chains, which can influence the resulting molecule's structure and function.

Furthermore, this compound is employed as a reference compound in a variety of biochemical assays. ontosight.ai Its known chemical and physical properties provide a benchmark for analytical techniques. For instance, in chromatography, the retention behavior of its stereoisomers has been studied to understand enantioselective separation mechanisms on chiral stationary phases. sci-hub.se Its distinct molecular weight and structure also make it a useful standard in mass spectrometry for calibration and method development. beilstein-journals.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₃ |

| Molecular Weight | 244.33 g/mol nih.gov |

| Melting Point | 240-245°C ontosight.ai |

| Solubility | Soluble in water, slightly soluble in ethanol (B145695) and methanol (B129727) ontosight.ai |

| IUPAC Name | (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid nih.gov |

Investigations into Self-Assembled Dipeptide Nanostructures

The self-assembly of short-chain peptides into ordered nanostructures is a significant area of materials science research. Dipeptides, due to their simplicity and ability to form directional hydrogen bonds, are excellent candidates for creating such materials. The specific stereochemistry of this compound influences its self-organization behavior, leading to the formation of various nanostructures with potential applications.

Research has demonstrated that dipeptides can self-organize from solutions or through vapor deposition to form a variety of nanostructures, including nanofibers and web-like networks. rsc.orgacs.org The morphology of these assemblies is often characterized using high-resolution imaging techniques like atomic force microscopy (AFM). Studies on the related dipeptide, l-Leucyl-l-leucine, have shown that its self-organization from solutions of dichloromethane (B109758) can result in the formation of nanofibers or web-like structures. rsc.org Similarly, thin films of l-leucyl-l-leucine have been observed to form spherical objects and crystals. orientjchem.org While direct AFM studies specifically on this compound are less common in the reviewed literature, the principles of dipeptide self-assembly suggest that its unique stereochemistry would lead to distinct morphological characteristics compared to its homochiral (L-L or D-D) counterparts. The growth of such nanostructures can be influenced by factors like the solvent used, substrate surface (hydrophilic vs. hydrophobic), and ambient conditions like humidity. rsc.orgacs.orgorientjchem.org

Materials derived from dipeptides can exhibit interesting sorption properties, acting as hosts for small guest molecules. Research on l-Leucyl-l-leucine has revealed non-zeolitic sorption behavior, where the material's crystal packing can change from a channel-type to a layered-type to accommodate guest molecules. rsc.orgresearchgate.net This adaptability allows it to bind with strong proton acceptors or donors. rsc.org For example, a high sorption capacity for dichloromethane was attributed to the self-organization of the dipeptide into nanofibers. rsc.orgresearchgate.net This selective sorption demonstrates potential for applications in separation technologies. smolecule.com

Molecular recognition is another key area of investigation. The specific arrangement of functional groups in a self-assembled peptide structure allows it to selectively interact with other molecules. beilstein-journals.org Studies involving the recognition of amino acid derivatives have utilized mass spectrometry to evaluate the binding affinities between host molecules and guests like leucine (B10760876) isomers. beilstein-journals.org In the context of this compound, its chiral nature is fundamental to molecular recognition phenomena, particularly in the separation and sensing of other chiral molecules. nih.gov Computational studies on related systems, such as the binding of Dansyl-Leucine enantiomers to a chiral molecular micelle, show that L- and D- enantiomers can have significantly different binding free energies, which is the basis for chiral recognition. nih.gov

Table 2: Sorption Data for l-Leucyl-l-leucine with Various Organic Vapors Data for the related dipeptide l-Leucyl-l-leucine is presented to illustrate sorption phenomena in leucyl-leucine (B1605453) systems.

| Sorbate (Guest) | Molar Mass ( g/mol ) | Boiling Point (°C) | Clathrate Composition (Guest:Dipeptide) | Onset Temperature of Guest Elimination (°C) |

|---|---|---|---|---|

| Water | 18.02 | 100.0 | 1.9 : 1 | 43 |

| Methanol | 32.04 | 64.7 | 0.9 : 1 | 37 |

| Pyridine (B92270) | 79.10 | 115.0 | 0.8 : 1 | 38 |

| Chloroform (B151607) | 119.38 | 61.2 | 0.9 : 1 | 37 |

Source: Adapted from research on l-Leucyl-l-leucine clathrates. rsc.org

Thermal treatment is a significant method for inducing self-assembly and modifying the properties of peptide-based nanomaterials. nih.govcore.ac.uk Heating can provide the necessary energy for molecules to rearrange into ordered structures but can also trigger chemical reactions. researchgate.net For dipeptides like leucyl-leucine, heating in the solid state can induce an intramolecular cyclization reaction, transforming the linear dipeptide into its corresponding 2,5-diketopiperazine (a cyclic dipeptide). nih.govresearchgate.net

This thermally induced transformation has a profound impact on the material's morphology. researchgate.net Studies on l-leucyl-l-leucine have used atomic force microscopy to visualize the changes in thin films upon heating, noting the formation of new nanostructures as the linear peptide cyclizes. nih.govcore.ac.uk This process effectively creates a new material with different self-assembly properties. For instance, some studies have reported a thermally induced phase transition where dipeptide nanotubes change into nanofibers due to this linear-to-cyclic molecular modification. researchgate.netresearchgate.net Understanding the kinetics of this cyclization is crucial for controlling the final properties of the nanostructures. nih.gov

Studies on Sorption Properties and Molecular Recognition Phenomena in Materials Research

Role in the Academic Development of Novel Peptidic Materials (e.g., Diketopiperazine-Based Gels)

The cyclization product of dipeptides, 2,5-diketopiperazines (DKPs), are themselves a class of molecules with a strong propensity for self-assembly, often forming supramolecular gels. researchgate.netmdpi.comacs.org Therefore, this compound serves as a direct precursor in the academic development of these novel materials. By heating this compound, researchers can synthesize cyclo(l-Leu-d-Leu), a heterochiral DKP. acs.orgcore.ac.uk

The stereochemistry of the DKP is critical to its self-assembly behavior. researchgate.netmdpi.com Homochiral DKPs (like cyclo(l-Leu-l-Leu)) and heterochiral DKPs (like cyclo(l-Leu-d-Leu)) have different three-dimensional structures, which affects how they pack together through intermolecular hydrogen bonds. researchgate.net This difference in packing influences their ability to form the extended fibrous networks that are characteristic of gels. Research into various DKP systems has shown their potential to form both hydrogels (in aqueous solutions) and organogels (in organic solvents). mdpi.combham.ac.uk The development of these materials is of great interest for applications in fields ranging from functional materials to drug discovery, owing to the stability and unique properties of the resulting gels. researchgate.netacs.org

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | Leu-d-Leu |

| l-Leucyl-l-leucine | Leu-Leu |

| 2,5-Diketopiperazine | DKP, Cyclic Dipeptide (CDP) |

| cyclo(l-Leu-d-Leu) | |

| cyclo(l-Leu-l-Leu) | |

| Dichloromethane | |

| Methanol | |

| Pyridine | |

| Chloroform | |

| Dansyl-Leucine | Dans-Leu |

| l-leucine (B1674790) | Leu |

常见问题

Q. What interdisciplinary approaches combine chemical synthesis and biophysical assays to elucidate the membrane interaction mechanisms of this compound?

- Methodological Answer : Integrate SPR (Surface Plasmon Resonance) for binding affinity measurements, fluorescence anisotropy for membrane fluidity changes, and MD simulations for lipid bilayer interactions. Compare results with l-Leucyl-l-leucine to isolate stereochemical effects. Align experimental design with PICOT frameworks for rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。